Atroviolaceoside

Description

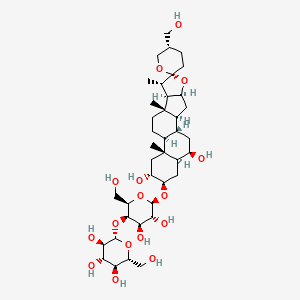

Structure

2D Structure

Properties

Molecular Formula |

C39H64O16 |

|---|---|

Molecular Weight |

788.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-15,19-dihydroxy-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O16/c1-16-28-25(55-39(16)7-4-17(12-40)15-50-39)9-20-18-8-22(43)21-10-24(23(44)11-38(21,3)19(18)5-6-37(20,28)2)51-35-33(49)31(47)34(27(14-42)53-35)54-36-32(48)30(46)29(45)26(13-41)52-36/h16-36,40-49H,4-15H2,1-3H3/t16-,17-,18+,19-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,31+,32+,33+,34-,35+,36-,37-,38+,39+/m0/s1 |

InChI Key |

UPXMNFSCVVTVFO-IZISHBDUSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)O[C@]18CC[C@H](CO8)CO |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC(C5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)OC18CCC(CO8)CO |

Synonyms |

atroviolaceoside |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies of Atroviolaceoside

Advanced Extraction Techniques from Allium atroviolaceum

The initial step in obtaining Atroviolaceoside involves extracting compounds from the plant material, specifically the bulbs and flowers of Allium atroviolaceum. acs.orgnih.gov Various methods can be employed for the extraction of glycosides and saponins (B1172615) from plant sources.

Solvent-Based Fractionation and Partitioning Strategies

Solvent extraction is a fundamental technique used to separate compounds based on their polarity and solubility. Typically, plant material is extracted with solvents of varying polarities to obtain fractions enriched in different classes of compounds. For glycosides like this compound, which have both sugar and aglycone moieties, solvent systems that can accommodate a range of polarities are often employed. The specific solvents and strategies used for Allium atroviolaceum would aim to selectively extract saponins from the bulk plant material. While specific details of solvent-based fractionation for this compound in Allium atroviolaceum are not extensively detailed in the provided snippets, general approaches for Allium species involve using solvents like methanol (B129727) or ethanol, followed by partitioning steps to further refine the extract. nih.govresearchgate.net

Chromatographic Separation Protocols for Glycoside Enrichment

Following initial extraction and fractionation, chromatographic methods are essential for separating this compound from other co-extracted compounds. Chromatography separates mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. bnmv.ac.insinica.edu.tw

Preparative Liquid Chromatography Techniques

Preparative liquid chromatography (Prep-LC) is a technique used to isolate a specific compound in sufficient quantity and purity for further analysis or application. rotachrom.comwaters.comymc.eu It operates on a larger scale compared to analytical chromatography. rotachrom.comwaters.com For the purification of natural products like this compound, Prep-LC, particularly reversed-phase HPLC, is a common and powerful method. waters.comsigmaaldrich.comthermofisher.com This technique separates compounds based on their hydrophobicity. waters.comthermofisher.com The use of preparative C18 columns is mentioned in the context of isolating phenylpropanoid glycosides from another Allium species, indicating the relevance of reversed-phase Prep-LC in Allium chemistry. researchgate.net

Countercurrent Chromatography Applications

Countercurrent chromatography (CCC) is a liquid-liquid chromatographic technique that does not use a solid stationary phase. aocs.orgyoutube.comwikipedia.org Separation is based on the differential distribution of analytes between two immiscible liquid phases. aocs.orgyoutube.comwikipedia.org This technique is advantageous for the separation of natural products, especially those that might adsorb irreversibly onto solid stationary phases used in traditional chromatography. youtube.commdpi.com While the provided information does not explicitly state the use of CCC for this compound from Allium atroviolaceum, CCC is a recognized method for isolating saponins and glycosides from plant extracts. nih.gov

Contemporary Purification Strategies for High Purity Isolation

Achieving high purity of this compound after initial chromatographic separation often requires further purification steps. These strategies can include a combination of different chromatographic modes or techniques to remove closely related impurities. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is frequently used for final purification steps to achieve high purity levels, often aiming for 95% or greater purity for isolated compounds. waters.comthermofisher.com The optimization of mobile phases and stationary phases is crucial in these steps.

Comprehensive Structural Elucidation of this compound

The definitive determination of this compound's chemical structure relies on comprehensive spectroscopic analysis. acs.orgresearchgate.netarxiv.orgebi.ac.uknih.gov Spectroscopic techniques provide detailed information about the molecule's functional groups, connectivity, and three-dimensional arrangement.

Key spectroscopic methods employed for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgresearchgate.netresearchgate.netarxiv.orgebi.ac.uknih.govdiva-portal.org

NMR spectroscopy, including both 1D (¹H NMR, ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), is invaluable for determining the carbon-hydrogen framework, identifying coupled protons, and establishing connectivity between atoms. acs.orgresearchgate.netarxiv.orgnih.gov High-resolution NMR data allows for the assignment of specific signals to individual atoms within the molecule. acs.orgnih.gov

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in determining its elemental composition and identifying substructures. acs.orgresearchgate.netarxiv.orgebi.ac.ukdiva-portal.org High-resolution mass spectrometry, such as High-Resolution FABMS, can provide a precise molecular formula. acs.org The fragmentation pattern observed in MS can also provide clues about the glycosidic linkages and the structure of the aglycone.

Based on chemical and spectroscopic analyses, including 2D NMR spectroscopy and mass spectrometry, the structure of this compound has been elucidated as (25R)-5α-spirostan-2α,3β,6β,27-tetrol 3-O-β-D-glucopyranosyl-(1→4)-O-β-D-galactopyranoside. acs.orgresearchgate.net This structure indicates that this compound is a spirostanol (B12661974) saponin (B1150181) with a specific aglycone (atroviolacegenin) and a disaccharide sugar chain attached at the C-3 position. acs.orgresearchgate.net The sugar chain consists of a glucose unit linked to a galactose unit via a (1→4) glycosidic bond. acs.orgresearchgate.net

The molecular formula of this compound was indicated as C₃₉H₆₄O₁₆ based on High-resolution FABMS data. acs.org Preliminary NMR data revealed signals corresponding to two sugar residues, consistent with a diglycoside structure. acs.org

Table 1 summarizes key spectroscopic findings for this compound.

Table 1: Key Spectroscopic Findings for this compound

| Technique | Finding | Source |

| High-resolution FABMS | Molecular formula: C₃₉H₆₄O₁₆ | acs.org |

| NMR (Preliminary) | Presence of signals attributed to two sugar residues | acs.org |

| NMR (2D) | Used for detailed structural elucidation (specific data not in snippet) | acs.orgresearchgate.net |

| MS | Used for detailed structural elucidation (specific data not in snippet) | acs.orgresearchgate.net |

| ¹³C NMR | Characteristic singlet at δ 110.8 indicative of an acetal (B89532) function | acs.org |

The elucidation of the structure confirmed that this compound is a spirostanol-type saponin, which differs structurally from furostanol saponins found in other Allium species. acs.org This structural difference, particularly the type of aglycone, has been highlighted in comparative studies of biological activities. acs.orgresearchgate.netnih.gov

Spectroscopic Analysis for Glycone and Aglycone Moiety Identification

Spectroscopic methods are indispensable for determining the structure of both the sugar (glycone) and non-sugar (aglycone) parts of a glycoside and how they are linked. nih.govpsu.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the relative positions of atoms in a molecule. acs.orgnih.govnih.govacs.orgspringernature.com It is particularly valuable for elucidating the structures of complex natural products like glycosides, allowing for the identification of different sugar units, the aglycone structure, and the nature of the glycosidic linkage. acs.orgnih.govnih.govacs.orgspringernature.com

1D NMR (¹H, ¹³C) for Backbone and Side Chain Assignments

One-dimensional (1D) NMR experiments, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for initial structural analysis. tandfonline.comnih.govresearchgate.netspringernature.comacs.orgscielo.brmdpi.com The ¹H NMR spectrum provides information on the different types of protons in the molecule, their chemical environments (indicated by chemical shifts), and their neighboring protons (revealed by splitting patterns and coupling constants). acs.orgscielo.brmdpi.com Characteristic signals for anomeric protons (typically in the δ 4.5-6.0 ppm range) are particularly important for identifying glycosidic linkages. acs.orgnih.gov The ¹³C NMR spectrum shows the signals for each unique carbon atom in the molecule, with chemical shifts providing information about the carbon's hybridization state and functional group environment. nih.govacs.orgscielo.brmdpi.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C). acs.orgscielo.br

Analysis of the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra allows for the assignment of individual proton and carbon signals to specific positions within the glycone and aglycone moieties, providing crucial information about the molecular backbone and attached side chains. acs.orgscielo.brmdpi.com

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide information about correlations between nuclei, which are essential for establishing connectivity and determining stereochemistry. acs.orgacs.orgnih.govnih.govacs.orgspringernature.comacs.orgscielo.brmdpi.com Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton networks within the molecule, including spin systems within sugar rings and the aglycone. acs.orgscielo.brmdpi.com Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). acs.orgscielo.brmdpi.com This is vital for assigning carbon signals based on known proton assignments and for confirming CH, CH₂, and CH₃ groups. acs.orgscielo.brmdpi.com Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range correlations between protons and carbons separated by two, three, or even more bonds. acs.orgscielo.brmdpi.com HMBC correlations are particularly useful for connecting different parts of the molecule, such as linking sugar units to the aglycone and establishing the sequence of sugars in a glycoside by showing correlations across glycosidic linkages. acs.orgscielo.brmdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the spatial proximity of protons. nih.govacs.orgscielo.brmdpi.com These correlations are crucial for determining the relative stereochemistry of chiral centers and the conformation of the molecule, including the anomeric configuration (α or β) of glycosidic bonds by observing correlations between the anomeric proton and protons on the aglycone or the next sugar unit. acs.orgnih.govacs.orgspringernature.commdpi.com

By combining the information from 1D and 2D NMR spectra, researchers can build a comprehensive picture of the molecular structure, including the identity of the glycone and aglycone moieties, their connectivity, and the stereochemistry at chiral centers and glycosidic linkages. acs.orgacs.orgnih.govnih.govresearchgate.netacs.orgspringernature.comacs.orgscielo.brmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation behavior, which complements NMR data for structural elucidation. tandfonline.comnih.govpsu.eduresearchgate.netscielo.brmdpi.commtoz-biolabs.comjournalofappliedbioanalysis.comspringermedizin.dewvu.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion or pseudomolecular ion. researchgate.netscielo.brjournalofappliedbioanalysis.comspringermedizin.dewvu.eduresearchgate.net The high mass accuracy provided by HRMS allows for the determination of the elemental composition of the compound, which is a critical step in confirming a proposed molecular formula. researchgate.netscielo.brjournalofappliedbioanalysis.comspringermedizin.dewvu.eduresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Characterization

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting product ions. tandfonline.comacs.orgpsu.eduspringernature.comacs.orgscielo.brmtoz-biolabs.comjournalofappliedbioanalysis.comwvu.eduresearchgate.netnih.govresearchgate.net This technique is particularly useful for analyzing glycosides because the fragmentation often occurs at the glycosidic bonds, leading to characteristic ions corresponding to the loss of sugar units or parts of the aglycone. tandfonline.compsu.eduscielo.brmtoz-biolabs.comwvu.eduresearchgate.net By analyzing the fragmentation pattern, the sequence of sugar moieties in an oligosaccharide chain can often be determined. psu.edu Different types of glycosidic linkages can also influence the fragmentation pathways and the relative abundance of fragment ions, providing clues about the linkage positions. psu.edumtoz-biolabs.com MS/MS experiments can therefore provide valuable information for confirming the structure determined by NMR, particularly regarding the sequence of sugars and the site of glycosylation on the aglycone. tandfonline.comacs.orgpsu.eduacs.orgscielo.brmtoz-biolabs.comjournalofappliedbioanalysis.comwvu.eduresearchgate.netnih.govresearchgate.net

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are powerful techniques used to determine the stereochemistry and absolute configuration of chiral molecules, which is particularly relevant for complex natural products like glycosides with multiple chiral centers. Techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) probe the interaction of chiral molecules with polarized light. nih.gov

ECD spectroscopy, for instance, is sensitive to the electronic transitions of chromophores in a chiral environment and is widely used for assigning the absolute configuration of molecules containing UV-Vis absorbing groups. nih.govfishersci.cascilit.com For molecules lacking strong UV chromophores, VCD, which examines vibrational transitions, can provide valuable stereochemical information. The interpretation of chiroptical spectra often involves comparison with calculated spectra obtained through computational methods like Density Functional Theory (DFT). fishersci.ca

In the context of this compound, chiroptical analysis would contribute to confirming the stereochemistry at each chiral center within the sapogenin and the glycosidic linkages, complementing the structural information obtained from NMR and MS data.

Chemical Derivatization and Degradation for Structural Confirmation

Chemical derivatization and degradation experiments play a crucial role in confirming the structure of complex natural products and elucidating specific structural features, such as the nature and sequence of sugar units in glycosides. guidetopharmacology.orgwikipedia.org

For this compound, hydrolytic cleavage is a common degradation technique. Acid or enzymatic hydrolysis can cleave the glycosidic bonds, yielding the aglycone (atroviolacegenin) and the constituent sugar molecules (glucose and galactose). scilit.com Analysis of the hydrolysis products, typically by chromatography (e.g., gas chromatography or HPLC) coupled with MS, allows for the identification of the sugar units and determination of their ratios. Further chemical reactions on the released sugars can help determine their absolute configurations (D or L).

Chemical derivatization can involve selective modification of specific functional groups within the this compound molecule. For example, acetylation of hydroxyl groups can alter the spectroscopic properties (e.g., NMR shifts), providing additional data for structural confirmation. Formation of specific derivatives can also be useful for chromatographic analysis or for facilitating crystallographic studies, although obtaining suitable crystals for X-ray diffraction can be challenging for glycosides.

While the search results mention hydrolytic cleavage in the context of atroviolacegenin (B1243532) and this compound scilit.com, detailed procedures or specific data from targeted chemical derivatization or degradation studies performed explicitly on this compound for comprehensive structural confirmation were not extensively detailed. However, these techniques are standard practice in natural product chemistry for confirming proposed structures and elucidating complex linkages that may be challenging to fully resolve solely through spectroscopic methods.

Biosynthetic Pathways and Precursor Chemistry of Atroviolaceoside

Steroidal Saponin (B1150181) Biosynthesis in Allium Species

The initial stages of steroidal saponin biosynthesis in Allium species involve the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the building blocks for larger isoprenoid structures. nih.govencyclopedia.pubnih.govsemanticscholar.org

In plants, IPP and DMAPP can be synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in plastids. plos.orgnih.govencyclopedia.pubnih.gov The MVA pathway begins with acetyl-CoA, which is converted through a series of enzymatic reactions involving enzymes such as acetyl-CoA acetyltransferase (ACAT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate-5-diphosphate decarboxylase (MVD) to yield IPP. nih.govsemanticscholar.org IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and ultimately squalene (B77637) (C30) through the action of prenyltransferases and squalene synthase (SQS). mdpi.comnih.govencyclopedia.pubnih.gov Squalene is a key intermediate, undergoing epoxidation catalyzed by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). mdpi.complos.orgnih.govencyclopedia.pub This compound serves as the direct precursor for the cyclization reactions that lead to the diverse array of triterpenoids and sterols. plos.orgnih.govencyclopedia.pubnih.gov

The cyclization of 2,3-oxidosqualene is a pivotal step, catalyzed by oxidosqualene cyclases (OSCs). In plants, cycloartenol (B190886) synthase (CAS) is a major OSC that cyclizes 2,3-oxidosqualene to cycloartenol, a key intermediate in the biosynthesis of plant sterols. mdpi.complos.orgnih.govplos.org Cholesterol, a 27-carbon sterol, is a dedicated precursor for the synthesis of steroidal saponins (B1172615) in plants. nih.gov Following the formation of the basic sterol skeleton, a series of modifications occur, including hydroxylation, oxidation, and reduction, which are often catalyzed by cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes. plos.orgnih.govnih.govmdpi.com These modifications introduce functional groups at specific positions on the steroidal backbone, such as C-1, C-3, C-16, C-22, and C-26, which are crucial for determining the final structure and classification of the steroidal saponin (e.g., furostane, spirostane, or cholestane (B1235564) type). mdpi.comnih.govmdpi.comnih.gov Atroviolaceoside contains the sapogenin atroviolacegenin (B1243532), indicating specific hydroxylation and structural features on its steroidal aglycone. mdpi.comsemanticscholar.orgacs.org

Glycosylation Mechanisms and Glycosyltransferases Involved in this compound Formation

Glycosylation is a crucial step in the biosynthesis of saponins, involving the enzymatic transfer of sugar moieties to the steroidal aglycone. plos.orgnih.govencyclopedia.pubsemanticscholar.orgmdpi.comtandfonline.com This process is primarily catalyzed by UDP-dependent glycosyltransferases (UGTs). plos.orgnih.govencyclopedia.pubnih.govmdpi.comtandfonline.comuea.ac.ukctdbase.orgdntb.gov.ua UGTs catalyze the formation of glycosidic bonds between an activated sugar donor (typically a UDP-sugar) and an acceptor molecule, which in this case is the steroidal sapogenin or a glycosylated intermediate. encyclopedia.pubtandfonline.comctdbase.org

The sugar moieties commonly found in Allium steroidal saponins include glucose, galactose, rhamnose, xylose, and arabinose. mdpi.comnih.gov These sugars can be attached at various positions on the steroidal backbone, such as C-1, C-3, C-16, and C-26, and can form linear or branched oligosaccharide chains. mdpi.commdpi.comnih.govptfarm.pl The specific UGTs involved determine the type of sugar transferred, the position of attachment, and the linkage configuration (alpha or beta). mdpi.comtandfonline.comuea.ac.uk this compound is characterized as a diglycoside, meaning it has two sugar units attached to the atroviolacegenin aglycone. mdpi.com The specific sites of glycosylation and the nature of the sugar moieties in this compound contribute to its unique structure and properties.

Enzymatic Activities and Gene Expression Profiling in this compound Biosynthesis

Research into the enzymatic activities and gene expression patterns related to steroidal saponin biosynthesis in Allium has provided insights into the regulation of these pathways. Transcriptome analysis, such as RNA-Sequencing (RNA-Seq), has been employed in Allium species to identify genes involved in saponin biosynthesis. plos.orgnih.govresearchgate.net These studies have revealed the presence of unigenes encoding key enzymes in the pathway, including those involved in the MVA and MEP pathways, sterol synthesis (e.g., SQS, SQE, OSCs), cytochrome P450s, and glycosyltransferases. plos.orgnih.govfigshare.com

Differential gene expression analysis in different Allium lines or tissues has shown varying expression levels of these biosynthetic genes, correlating with differences in saponin content. plos.orgnih.govresearchgate.net For instance, studies in Allium fistulosum and A. cepa monosomic addition lines have indicated that genes involved in the downstream saponin pathway, including CYP450s and UGTs, show significant up-regulation in lines with higher saponin accumulation. plos.orgnih.gov This suggests that the expression levels and activities of these enzymes play a critical role in determining the final profile and quantity of steroidal saponins produced. While specific enzymatic studies focusing solely on this compound biosynthesis are limited, the general findings on Allium steroidal saponin pathways provide a strong framework for understanding the enzymatic steps involved in its formation.

Comparative Biosynthetic Analysis with Related Allium Steroidal Glycosides

Allium species are known to produce a diverse array of steroidal saponins, which can be broadly classified into furostane, spirostane, and cholestane types based on the structure of their aglycone. mdpi.comnih.govnih.govnih.gov These different types arise from variations in the cyclization and subsequent modifications of the steroidal backbone. Furostane saponins have an open F ring, while spirostane saponins possess a spiro-ketal structure involving the E and F rings. mdpi.comnih.gov Cholestane saponins retain a C-17 side chain without the oxygenated heterocyclic rings characteristic of furostane and spirostane types. mdpi.comnih.gov

The biosynthesis of these different types shares common initial steps up to the formation of 2,3-oxidosqualene and the basic sterol skeleton. nih.govnih.gov The divergence occurs in the subsequent enzymatic modifications and cyclization patterns. For example, the formation of the spiro-ketal structure in spirostane saponins involves specific enzymatic steps not present in the biosynthesis of furostane or cholestane types. mdpi.com

Variations in glycosylation patterns also contribute to the diversity of Allium steroidal glycosides. Different saponins can have sugar chains of varying lengths (monosaccharides to trisaccharides or more) and compositions, attached at different positions on the aglycone. mdpi.commdpi.comnih.gov Furostane saponins are often bidesmosides with sugar chains at C-3 and C-26, while spirostane saponins are frequently monodesmosides with a sugar chain at C-3. mdpi.comnih.gov this compound, as a diglycoside of atroviolacegenin, fits within this broader context of Allium steroidal saponin diversity, with its specific sugar composition and attachment points defining its unique structure compared to other glycosides found in the genus. mdpi.com Comparative studies of the enzymes and genes involved in the biosynthesis of these different saponin types can help elucidate the specific pathways leading to compounds like this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11614761 |

| Isopentenyl pyrophosphate (IPP) | 644031 |

| Dimethylallyl pyrophosphate (DMAPP) | 528109 |

| Farnesyl pyrophosphate (FPP) | 160147 |

| Squalene | 638072 |

| 2,3-Oxidosqualene | 107428 |

| Cycloartenol | 183391 |

| Cholesterol | 5997 |

| Atroviolacegenin | 11614760 |

Data Table: Key Enzymatic Steps and Involved Enzyme Classes in Allium Steroidal Saponin Biosynthesis

| Biosynthetic Step | Enzyme Class/Type | Role |

| Formation of IPP and DMAPP | Enzymes of MVA and MEP pathways | Generation of C5 isoprenoid units |

| Condensation of Isoprenoid Units | Prenyltransferases | Formation of GPP, FPP |

| Formation of Squalene | Squalene Synthase (SQS) | Coupling of FPP molecules |

| Formation of 2,3-Oxidosqualene | Squalene Epoxidase (SQE) | Epoxidation of squalene |

| Cyclization of 2,3-Oxidosqualene | Oxidosqualene Cyclases (OSCs), e.g., Cycloartenol Synthase (CAS) | Formation of sterol backbone precursors (e.g., cycloartenol) |

| Hydroxylation and Oxidation | Cytochrome P450s (CYP450s) | Introduction of hydroxyl and other functional groups |

| Glycosylation | UDP-dependent Glycosyltransferases (UGTs) | Attachment of sugar moieties to the aglycone |

Chemical Synthesis and Derivatization Strategies for Atroviolaceoside Analogs

Synthetic Approaches to Atroviolacegenin (B1243532) (Aglycone)

Key strategies in the synthesis of complex steroidal cores often involve:

Intramolecular Cyclizations: Building the fused ring system (typically A, B, C, and D rings) is a primary challenge. Reactions like intramolecular Diels-Alder reactions or radical cyclizations are powerful tools for forming multiple rings in a single, stereocontrolled step.

Stereoselective Functionalization: The installation of hydroxyl groups and other functionalities with the correct stereochemistry is critical. This is often achieved using chiral catalysts, substrate-controlled reactions, or the use of a "chiral pool" starting material that already contains some of the required stereocenters.

Convergent Synthesis: To improve efficiency, separate fragments of the molecule are often synthesized independently and then coupled together late in the synthesis. For a steroid, this could involve synthesizing the A/B ring system and the D ring system separately before a crucial coupling reaction.

The development of a synthetic route would likely draw inspiration from classic total syntheses of other complex steroidal natural products, adapting methodologies to fit the specific structural features of Atroviolacegenin (C₂₇H₄₄O₆) ebi.ac.uk.

Chemoenzymatic Glycosylation Methods for Selective Sugar Attachment

Once the aglycone Atroviolacegenin is obtained, the next crucial step is the attachment of the glycosidic chain to form Atroviolaceoside. Chemical glycosylation can be challenging due to the need for extensive use of protecting groups and the difficulty in achieving high stereoselectivity. Chemoenzymatic methods have emerged as a powerful alternative, leveraging the high specificity of enzymes to form glycosidic bonds with precise control. uu.nl

This approach typically involves two main components:

A Glycosyl Donor: This is an activated sugar molecule that will be transferred to the aglycone. For enzymatic reactions, these are often sugar oxazolines or activated sugar nucleotides.

An Enzyme Catalyst: Glycosyltransferases (GTs) are enzymes that naturally catalyze the formation of glycosidic bonds. Alternatively, engineered endoglycosidases (glycosynthases) can be used to build glycans. nih.gov For instance, mutants of endoglycosidases like Endo-S can catalyze the transfer of a pre-assembled oligosaccharide from a glycan oxazoline donor to an aglycone bearing a single N-acetylglucosamine (GlcNAc) residue. nih.govnih.gov

The primary advantage of this method is the exceptional regio- and stereoselectivity afforded by the enzyme, which minimizes the formation of unwanted isomers and simplifies purification processes. uu.nl This strategy allows for the precise construction of the specific glycosidic linkage found in natural this compound.

Table 1: Comparison of Chemoenzymatic Glycosylation Strategies

| Strategy | Enzyme Class | Glycosyl Donor | Key Advantages |

|---|---|---|---|

| Glycosyltransferase (GT) Catalysis | Glycosyltransferases (e.g., MGATs, GalTs) | Sugar Nucleotides (e.g., UDP-Gal, GDP-Fuc) | High specificity for both donor and acceptor; builds glycans one sugar at a time. uu.nl |

| Glycosynthase Catalysis | Engineered Endoglycosidases (e.g., Endo-S mutants) | Glycan Oxazolines | Transfers entire pre-assembled oligosaccharides; highly efficient for creating complex glycoforms. nih.govnih.gov |

| In Vitro Glycoengineering | Wild-Type Endoglycosidases and Glycosyltransferases | Heterogeneous Glycans, Sugar Nucleotides | Remodels existing glycosylation patterns on proteins or other molecules. nih.gov |

Semi-Synthetic Modification of this compound

Semi-synthesis involves using the naturally isolated this compound as a starting material to create novel analogs. This approach is often more efficient than total synthesis for generating a library of related compounds for structure-activity relationship studies. Modifications can be targeted at two primary locations: the steroidal core and the glycosidic chain.

Altering the steroidal aglycone can lead to significant changes in biological activity. Even slight alterations to the basic ring structure of a steroid can elicit an enormous change in its therapeutic properties. mdpi.com These modifications are intended to probe the interaction of the molecule with its biological target or to improve its pharmacological properties.

Common modifications include:

Introduction of New Functional Groups: New substituents such as halogens, nitro groups, or amino groups can be added to the steroidal framework to alter electronic properties and create new interaction points. mdpi.com For example, the introduction of a hydroxyimino (oxime) group can increase a molecule's ability to interact with cell membranes. mdpi.com

Modification of Existing Groups: Ketones can be reduced to alcohols, and alcohols can be oxidized to ketones or derivatized into esters or ethers.

Ring Modification: Although more complex, reactions can be employed to expand or contract the rings of the steroid, or to introduce heteroatoms (e.g., nitrogen or oxygen) into the core structure, creating aza- or oxa-steroids. mdpi.com The cleavage of the steroid core ring structure can also be achieved under specific anaerobic or aerobic conditions. nih.gov

Methods for derivatization include:

Glycan Elongation: Using specific glycosyltransferases, additional sugar units can be added to the existing chain in a step-wise and selective manner. uu.nl For example, galactosyltransferases (GalT) can add galactose to terminal GlcNAc residues to form N-acetyllactosamine (LacNAc), which can then be further elaborated by other enzymes. uu.nl

Chemical Modification of Sugars: The free hydroxyl groups on the sugar rings can be chemically modified. Common derivatizations include acetylation (forming acetyl esters) or methylation (forming methyl ethers). These changes alter the polarity and hydrogen-bonding capacity of the glycosidic chain.

Trimming or Replacement: Specific glycosidases can be used to selectively remove terminal sugar residues. In a more advanced chemoenzymatic approach, the entire glycan could be removed by an endoglycosidase and replaced with a new, synthetically designed glycan. nih.gov

Development of Structure-Activity Relationship (SAR) Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to understand how each component contributes to its biological activity. nih.gov For this compound, an SAR campaign would involve creating a library of analogs using the semi-synthetic strategies described in section 4.3 and evaluating their biological effects.

The process involves:

Synthesis of Analogs: A diverse set of derivatives is created. This includes analogs with modifications to the A, B, C, and D rings of the steroidal core, as well as analogs with altered glycosylation patterns (e.g., different sugars, chain lengths, or linkages).

Biological Evaluation: All analogs are tested in relevant biological assays to determine their potency, selectivity, and other key parameters.

Data Analysis: The activity data is correlated with the structural changes. For example, one might find that a hydroxyl group at a specific position on the steroid core is essential for activity, while a methoxy group at the same position abolishes it. nih.gov Similarly, the presence of a specific sugar unit might be found to be more critical than others.

These studies provide a detailed map of the "pharmacophore"—the key structural features required for the desired biological effect. This knowledge is crucial for designing new, more potent, and selective analogs. nih.govresearchgate.net

Table 2: Illustrative SAR Findings for a Hypothetical Steroidal Glycoside

| Analog Modification | Position of Change | Resulting Activity | Implication |

|---|---|---|---|

| Removal of Hydroxyl Group | C-14 of Steroid Core | Significant Decrease | C-14 OH is critical for target binding, possibly via hydrogen bonding. mdpi.com |

| Addition of Fluoro Group | C-2 of Steroid Core | Moderate Increase | Fluorine may enhance binding through favorable electronic interactions or by blocking metabolic degradation. mdpi.com |

| Change of Terminal Sugar | Glycosidic Chain | No Significant Change | The terminal sugar is likely not involved in direct target recognition for this compound class. |

| Acetylation of Inner Sugar | Sugar unit closest to Aglycone | Complete Loss of Activity | The hydroxyl groups of the inner sugar are essential, suggesting a critical hydrogen-bonding network. |

Mechanistic Investigations of in Vitro Biological Activities of Atroviolaceoside

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Extracts of Allium atroviolaceum containing Atroviolaceoside have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines in a time- and dose-dependent manner. nih.govresearchgate.net These effects have been observed in breast cancer cell lines (MCF-7 and MDA-MB-231), liver cancer cells (HepG2), and cervical cancer cells (HeLa), while showing no significant cytotoxic effect on normal 3T3 cells. researchgate.netnih.gov The primary mechanisms driving this antiproliferative activity involve the modulation of the cell cycle and the induction of programmed cell death, or apoptosis. nih.govresearchgate.net

A key mechanism of the antiproliferative action of Allium atroviolaceum extracts is the disruption of the normal cell cycle progression in cancer cells, leading to cell cycle arrest at specific phases. nih.govnih.gov This arrest prevents the cells from proceeding to mitosis and subsequent division.

MCF-7 Cells : Treatment with the flower extract (FAA) resulted in cell cycle arrest at the S and G2/M phases. nih.gov Similarly, the bulb extract (BAA) also induced S and G2/M phase arrest. nih.gov

MDA-MB-231 Cells : These cells showed an accumulation in the S phase of the cell cycle following treatment with both flower and bulb extracts. nih.govnih.gov

HeLa Cells : A significant increase in the sub-G0 population was observed, which is indicative of apoptotic cells. nih.gov

HepG2 Cells : Treatment led to arrest in the G0/G1, S, and G2/M phases. nih.gov

This modulation of the cell cycle is associated with the downregulation of key regulatory proteins, notably Cyclin-dependent kinase 1 (Cdk1). nih.govresearchgate.netnih.gov Cdk1 is a crucial kinase for the G2 to M phase transition, and its decreased level is a contributing factor to the observed G2/M arrest. nih.govnih.gov

Table 1: Effect of Allium atroviolaceum Extracts on Cell Cycle Progression in Cancer Cell Lines

| Cell Line | Cancer Type | Extract | Observed Cell Cycle Arrest | Associated Protein Modulation |

|---|---|---|---|---|

| MCF-7 | Breast | Flower & Bulb | S and G2/M phase nih.govnih.gov | Cdk1 downregulation nih.gov |

| MDA-MB-231 | Breast | Flower & Bulb | S phase nih.govnih.gov | Cdk1 downregulation nih.gov |

| HeLa | Cervical | Bulb | Sub-G0 arrest nih.govresearchgate.net | Cdk1 downregulation nih.gov |

| HepG2 | Liver | Bulb | G0/G1, S, and G2/M phase nih.gov | p53-dependent nih.gov |

Beyond halting the cell cycle, extracts containing this compound actively induce apoptosis, a form of programmed cell death. nih.govresearchgate.net This induction is confirmed through multiple lines of evidence, including morphological changes like membrane blebbing and chromatin condensation, an increase in the sub-G0 cell population, and positive staining with Annexin-V, which detects an early marker of apoptosis. nih.govnih.govresearchgate.net

The apoptotic mechanism is multifaceted and involves several key molecular pathways:

Caspase Activation : The process is largely caspase-dependent. nih.gov Studies have demonstrated the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-6). nih.govnih.gov The activation of caspase-8 suggests the involvement of the extrinsic (death receptor-mediated) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. nih.govresearchgate.net In MCF-7 cells, evidence suggests the involvement of both intrinsic and extrinsic pathways, whereas in HeLa cells, the intrinsic pathway appears to be the primary route. researchgate.net

Bcl-2 Family Regulation : A critical element in the induction of apoptosis is the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.netnih.gov The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway. frontiersin.org A decrease in Bcl-2 expression shifts the cellular balance in favor of pro-apoptotic proteins (like Bax), leading to mitochondrial outer membrane permeabilization and the release of factors that trigger caspase activation. nih.govfrontiersin.org

Table 2: Apoptotic Pathways Modulated by Allium atroviolaceum Extracts

| Cell Line | Key Apoptotic Events |

|---|---|

| MCF-7 | Activation of Caspase-3, -8, -9; Downregulation of Bcl-2; Involvement of intrinsic and extrinsic pathways. nih.govnih.govresearchgate.net |

| MDA-MB-231 | Activation of Caspase-3, -8; Downregulation of Bcl-2; Involvement of extrinsic pathway. nih.govnih.govresearchgate.net |

| HeLa | Activation of Caspase-3, -9; Downregulation of Bcl-2; Involvement of intrinsic pathway. nih.govresearchgate.net |

| HepG2 | Caspase-independent apoptosis. nih.govresearchgate.net |

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors. nih.gov While it is a known mechanism for tumor suppression, current research literature does not provide specific data on whether this compound or its source extracts induce cellular senescence as part of their antiproliferative activity. plos.orgresearchgate.net Mechanistic studies to date have focused primarily on cell cycle arrest and apoptosis.

Autophagy is a cellular degradation process where damaged organelles and proteins are enclosed in double-membraned vesicles and delivered to the lysosome for recycling. nih.gov This process can have a dual role in cancer, either promoting survival or contributing to cell death. At present, there is a lack of specific research findings detailing the role of this compound in the modulation of autophagy pathways in cancer cells.

The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis. mdpi.com Interestingly, the cytotoxic effects of Allium atroviolaceum extracts have been shown to function through a p53-independent pathway in several cancer cell lines. nih.govresearchgate.net

In both MCF-7 (p53 wild-type) and MDA-MB-231 (p53-mutant) breast cancer cells, the induction of cell cycle arrest and apoptosis was found to be independent of p53 status. nih.gov

Similarly, in HepG2 cells, apoptosis was observed to be p53-independent. researchgate.net

However, conflicting findings exist, with one study on the bulb extract reporting that the antiproliferative mechanism was p53-dependent in MDA-MB-231 and HepG2 cells. nih.gov This discrepancy may be due to differences in the specific extracts used or experimental conditions. The consistent downregulation of Cdk1 across multiple studies highlights its role as a key target in the signaling cascade, irrespective of p53 status. nih.govnih.gov

In Vitro Antioxidant Mechanisms

In addition to its cytotoxic properties, extracts from Allium atroviolaceum have demonstrated notable in vitro antioxidant activity. sci-hub.se Antioxidants neutralize free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. stuba.sk

The antioxidant capacity has been evaluated using several standard assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : Methanolic extracts of the plant showed an ability to scavenge the DPPH free radical, with a reported IC50 value of 79.0 ± 2.75 μg/ml. This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. researchgate.net

β-Carotene/Linoleic Acid Assay : In this model, the extract exhibited an inhibition ratio of 71.2 ± 2.20% against the oxidation of linoleic acid. This test assesses the capacity to prevent the bleaching of β-carotene caused by radicals formed from lipid peroxidation.

Studies comparing different parts of the plant have found that the aerial parts generally possess stronger antioxidant activity than the roots. sci-hub.se The antioxidant effects are attributed to the presence of various phytochemicals within the plant, including phenolic compounds and saponins (B1172615) like this compound. nih.govsci-hub.se

Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

The antioxidant potential of this compound, a steroidal saponin (B1150181), is often inferred from studies on the extracts of Allium atroviolaceum, the plant from which it is isolated. researchgate.netresearchgate.net Radical scavenging assays are fundamental in determining the ability of a compound to neutralize reactive free radicals, which are implicated in oxidative stress. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. researchgate.net

Research on the flower extract of Allium atroviolaceum, which contains this compound, demonstrated notable radical scavenging activity. In a DPPH assay, the extract showed a half-maximal inhibitory concentration (IC50) of 192.3±0.25 μg/ml, indicating its capacity to scavenge this particular free radical. researchgate.net While this result pertains to the entire extract, the presence of saponins like this compound is considered a significant contributor to this bioactivity. researchgate.net Detailed studies quantifying the specific activity of isolated this compound in ABTS and FRAP assays are not extensively documented in the reviewed scientific literature.

| Source Material | Assay | Result (IC50) | Reference |

|---|---|---|---|

| Allium atroviolaceum Flower Extract (containing this compound) | DPPH | 192.3 ± 0.25 µg/ml | researchgate.net |

Reactive Oxygen Species (ROS) Modulation in Cellular Systems

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in normal cell signaling, their overproduction can lead to oxidative stress and cellular damage. The ability of a compound to modulate ROS levels within a cellular environment is a key indicator of its cytoprotective potential. Although related steroidal saponins from the Allium genus have been shown to exhibit protective effects against ROS-induced cellular injury, specific research detailing the direct modulation of ROS levels in cellular systems by purified this compound is not extensively available in the current literature. semanticscholar.orgnih.gov

Enzymatic Antioxidant System Regulation (e.g., SOD, CAT, GPX)

The endogenous enzymatic antioxidant system, which includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), is the body's primary defense against oxidative stress. These enzymes work in concert to neutralize harmful reactive oxygen species.

Investigations using an extract of Allium atroviolaceum (AaE) have provided insights into the potential regulatory effects of its constituents on this system. researchgate.net In a study investigating brain tissue damage induced by aluminum, exposure to the toxin resulted in a significant decrease in the activity of SOD, CAT, and GPx. However, treatment with the A. atroviolaceum extract was shown to mitigate these effects, helping to restore the activity of these crucial antioxidant enzymes. researchgate.net This suggests that phytochemicals within the extract, including saponins like this compound, may play a role in bolstering the cellular enzymatic antioxidant defenses. researchgate.net

| Enzyme | Effect of Toxin (AlCl₃) | Effect of Treatment with A. atroviolaceum Extract | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Reduced Activity | Mitigated Reduction | researchgate.net |

| Catalase (CAT) | Reduced Activity | Mitigated Reduction | researchgate.net |

| Glutathione Peroxidase (GPx) | Reduced Activity | Mitigated Reduction | researchgate.net |

In Vitro Antimicrobial Mechanisms

Antibacterial Activity Against Specific Microorganisms

This compound is among the steroidal saponins from the Allium genus recognized for possessing antimicrobial properties. sysrevpharm.orgresearchgate.net While the antibacterial activity of this compound is noted, specific minimum inhibitory concentration (MIC) values for the isolated compound are not widely reported. sysrevpharm.org However, studies on extracts from various Allium species provide context for the potential efficacy of their constituents. For instance, extracts of different Allium species have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. sci-hub.seherbmedpharmacol.com

| Plant Extract | Microorganism | Result (MIC) | Reference |

|---|---|---|---|

| Allium shatakiense | Staphylococcus aureus | 75 µg/mL | sci-hub.se |

| Allium shatakiense | Escherichia coli | 75 µg/mL | sci-hub.se |

| Allium stipitatum | Staphylococcus aureus | 12.5 µg/mL | herbmedpharmacol.com |

Antifungal Activity Against Specific Fungal Strains

Steroidal saponins as a class of compounds are known for their wide range of biological activities, including antifungal effects. nih.gov This broad activity suggests that individual saponins, such as this compound, may contribute to the defense mechanisms of their source plants against fungal pathogens. However, despite the recognized antifungal potential of saponins from the Allium genus, specific studies that isolate this compound and quantify its in vitro activity (e.g., MIC values) against specific pathogenic fungal strains are not detailed in the available scientific literature.

Mechanistic Insights into Membrane Disruption or Enzyme Inhibition

The precise antimicrobial mechanism of action for this compound has not been extensively elucidated. Generally, antimicrobial compounds can exert their effects through various pathways, most notably by disrupting the integrity of the microbial cell membrane or by inhibiting essential intracellular enzymes. researchgate.net For the broader class of steroidal saponins found in the Allium genus, enzyme-inhibitory activity is a recognized biological property. nih.gov This suggests that enzyme inhibition is a plausible mechanism for this compound's antimicrobial effects, though further targeted research is required to confirm this and to investigate other potential actions such as membrane disruption.

In Vitro Antiplatelet Aggregation Mechanisms

Currently, there is no published research specifically investigating the in vitro antiplatelet aggregation mechanisms of this compound. While various natural compounds, including flavonoids and organosulfur compounds found in Allium species, have demonstrated antiplatelet activities, the specific contribution and mechanisms of this compound remain to be elucidated.

Inhibition of Platelet Activation Pathways

The specific pathways through which this compound might inhibit platelet activation have not been studied. Platelet activation is a complex process involving multiple pathways, including those triggered by agonists like ADP, collagen, and thrombin. These pathways often involve signaling cascades that lead to an increase in intracellular calcium, activation of protein kinases, and ultimately, the conformational change of glycoprotein IIb/IIIa receptors, which is crucial for platelet aggregation. Future in vitro studies on this compound could explore its potential to interfere with these key signaling events.

Other Emerging In Vitro Biological Activities

There is a lack of specific in vitro studies on other emerging biological activities of this compound. However, extracts from Allium atroviolaceum have been shown to possess various biological properties, suggesting that their individual constituents, potentially including this compound, could be bioactive.

Research on a methanolic extract of Allium atroviolaceum bulbs has demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, including breast (MCF7, MDA-MB-231), cervical (HeLa), and liver (HepG2) cancer cells. nih.govnih.govresearchgate.net The extract was found to induce cell cycle arrest and apoptosis through caspase-dependent pathways. nih.govnih.gov An analysis of the flower extract also showed proapoptotic effects on breast cancer cell lines and identified 17 major compounds that might contribute to this activity, though this compound was not explicitly named among them. matilda.science

While these findings are promising for the plant extract, it is crucial to note that they cannot be directly attributed to this compound without further focused research. Future in vitro investigations are necessary to determine if this compound possesses similar anticancer properties and to explore other potential activities such as antioxidant or anti-inflammatory effects.

Molecular Target Identification and Validation for Atroviolaceoside

Proteomic Profiling for Target Identification

Proteomic strategies are powerful tools for identifying the protein interaction partners of a small molecule within a complex biological system, such as a cell lysate or living cells. nih.govmdpi.com These methods can reveal both primary targets and potential off-targets, providing a broad view of the compound's mechanism of action.

Affinity-Based Probes

Affinity-based protein profiling (AfBPP) is a technique used to isolate and identify the specific cellular targets of a bioactive compound. rsc.org This method involves chemically modifying the compound of interest—in this case, Atroviolaceoside—to create a probe. This probe typically incorporates three key features: the original this compound structure to retain binding affinity, a reactive group (often a photoactivatable one like a diazirine or benzophenone) to form a covalent bond with the target protein upon activation, and a reporter tag (such as biotin (B1667282) or an alkyne) for enrichment and detection. rsc.orgresearchgate.netnih.gov

The general workflow involves incubating the probe with a proteome, activating the reactive group to covalently link the probe to its binding partners, enriching the probe-protein complexes using the reporter tag (e.g., streptavidin beads for a biotin tag), and finally identifying the captured proteins using mass spectrometry. chomixbio.comnih.gov Despite the power of this technique for discovering novel targets for natural products, specific studies detailing the synthesis and application of an this compound-derived affinity probe have not been reported in the reviewed literature. researchgate.net

Label-Free Quantitative Proteomics

Label-free quantitative proteomics offers an alternative to affinity-based methods and does not require chemical modification of the compound. creative-proteomics.com This approach quantifies changes in protein abundance or thermal stability across different experimental conditions. thermofisher.comnih.gov For target identification, methods like thermal proteome profiling (TPP) can be used. In TPP, cell lysates or intact cells are treated with the compound (this compound) and then subjected to a temperature gradient. Target proteins that bind to this compound will typically show increased thermal stability, meaning they remain unfolded at higher temperatures compared to their unbound state.

The stable, soluble proteins at each temperature are collected and analyzed by quantitative mass spectrometry. nih.gov By comparing the melting curves of proteins in the presence and absence of this compound, direct targets can be identified. rsc.org This method is advantageous as it assesses target engagement in a more native cellular context. nih.gov However, specific applications of label-free quantitative proteomics for the express purpose of identifying this compound targets are not described in the current body of scientific publications.

Genetic Screens for Target Validation (e.g., CRISPR/Cas9, RNAi)

Receptor Binding Assays and Enzyme Inhibition Kinetics

Biochemical assays provide direct evidence of interaction between a compound and a purified target protein. nih.gov These methods are essential for confirming targets identified through proteomic or genetic screens and for quantifying the interaction.

Receptor Binding Assays: These assays measure the direct binding of a ligand to its receptor. merckmillipore.comlabome.com Typically, a radiolabeled or fluorescently-labeled ligand of known affinity for the target receptor is used in a competition experiment. nih.govoncodesign-services.com The ability of this compound to displace the labeled ligand from the receptor is measured, allowing for the calculation of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration required to displace 50% of the labeled ligand). nih.gov

Enzyme Inhibition Kinetics: If the identified target is an enzyme, its functional activity in the presence of this compound would be measured. uobaghdad.edu.iq These kinetic studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (Ki). khanacademy.orgnih.govworthington-biochem.com By measuring the reaction rates at various substrate and inhibitor concentrations, detailed information about the enzyme-inhibitor interaction can be obtained. researchgate.net

While these are standard and fundamental techniques in pharmacology, specific data from receptor binding assays or enzyme inhibition studies for this compound are not available in public databases or scientific literature. ebi.ac.uk

Advanced Analytical Methodologies for Atroviolaceoside Research

Metabolomic Profiling of Allium atroviolaceum Extracts Containing Atroviolaceoside

Metabolomics is a powerful approach for the comprehensive analysis of the small-molecule metabolites present in a biological system. In the context of Allium atroviolaceum, untargeted metabolomic profiling using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide a detailed snapshot of the chemical composition of the plant extracts, including the identification of this compound and other related saponins (B1172615). researchgate.net

These studies typically employ techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) to acquire high-resolution mass spectra, which allows for the determination of the elemental composition of the detected compounds. nih.gov By comparing the fragmentation patterns of the detected ions with those of known compounds or with in-silico fragmentation databases, putative identification of numerous metabolites can be achieved.

Metabolomic analyses of Allium species have revealed a rich diversity of secondary metabolites, including a wide array of saponins. researchgate.netnih.gov Such studies are crucial for understanding the chemical context in which this compound exists within the plant and can help in identifying other potentially bioactive compounds.

Method Validation for Reproducibility and Accuracy in Research Settings

The validation of any analytical method is a critical step to ensure that the generated data is reliable, reproducible, and accurate. For the quantification of this compound, a comprehensive method validation would be performed according to established guidelines. The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve. For LC-MS/MS and HPLC-ELSD methods for saponin (B1150181) analysis, linearity with r² values greater than 0.99 is commonly achieved. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-day and inter-day precision).

Accuracy: The closeness of the mean of a set of results to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.

A summary of typical validation parameters for the analysis of steroidal saponins is presented in Table 3.

Table 3: Representative Method Validation Parameters for Saponin Quantification

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

This table illustrates common acceptance criteria for the validation of bioanalytical methods.

By adhering to these rigorous validation standards, researchers can ensure the quality and integrity of the data generated in their studies on this compound.

Future Research Directions and Pre Clinical Translational Potential

Investigation of Novel Biological Activities Through High-Throughput Screening

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of Atroviolaceoside across a wide range of potential targets and pathways. While Allium species extracts, containing saponins (B1172615) like this compound, have demonstrated cytotoxic and antimicrobial activities, focused HTS on purified this compound could reveal novel or more specific bioactivities. researchgate.netgbmn.org This could involve screening against various enzyme panels, receptor libraries, or cell-based assays relevant to different disease areas, such as inflammation, metabolic disorders, or neurological conditions. The identification of specific molecular targets through HTS would provide a basis for understanding the compound's mechanism of action and guide further in-depth studies.

Elucidation of Complete Biosynthetic Pathway Enzymes and Regulatory Genes

Understanding the complete biosynthetic pathway of this compound in Allium atroviolaceum is crucial for potential sustainable production and structural modification. Research in this area would involve identifying the specific enzymes responsible for the glycosylation of the sapogenin precursor and any other enzymatic steps involved in its formation. mdpi.com Techniques such as transcriptomics, proteomics, and metabolomics can be employed to identify candidate genes and enzymes involved in the pathway. Elucidating the regulatory genes controlling the expression of these enzymes could pave the way for metabolic engineering approaches to enhance this compound production in the native plant or heterologous systems. mdpi.comnih.govfrontiersin.org

Development of Advanced Delivery Systems for In Vitro and Pre-clinical Studies

For this compound to be effectively investigated in pre-clinical settings, the development of advanced delivery systems may be necessary. Natural products, including saponins, can sometimes face challenges related to solubility, stability, and bioavailability. researchgate.netnih.goveuropeanpharmaceuticalreview.com Research could focus on formulating this compound into various delivery systems, such as nanoparticles, liposomes, or other encapsulation technologies. researchgate.netnih.goveuropeanpharmaceuticalreview.com These systems could improve the compound's solubility in biological media, protect it from degradation, and facilitate its uptake by target cells or tissues. Pre-clinical studies would then evaluate the efficacy and pharmacokinetics of this compound when administered via these advanced delivery methods.

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

Investigating the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity and selectivity. This involves synthesizing or isolating structural analogs of this compound with modifications to the glycoside portion or the sapogenin backbone. researchgate.netmdpi.com By testing the biological activities of these analogs, researchers can identify the key structural features responsible for specific effects. mdpi.com SAR studies can guide the rational design of novel this compound derivatives with improved potency, reduced off-target effects, or altered pharmacokinetic properties, enhancing its potential as a therapeutic lead compound.

Q & A

Basic Research Questions

Q. How is Atroviolaceoside isolated from Allium atroviolaceum, and what methodological considerations are critical for ensuring purity and yield?

- Methodological Answer : Isolation involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (silica gel or reversed-phase). Purity is monitored via TLC or HPLC, with yield optimization dependent on solvent polarity and plant material freshness. Structural confirmation requires spectroscopic cross-validation .

Q. What spectroscopic techniques are essential for determining the structure of this compound, and how do researchers address challenges in interpreting complex NMR spectra for novel spirostanol glycosides?

- Methodological Answer : 2D NMR (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) are critical. Challenges in spectral overlap (e.g., distinguishing C-27 hydroxyl signals) are resolved by comparative analysis with known spirostanol analogs and computational modeling of stereochemical configurations .

Q. What preliminary pharmacological screening protocols are recommended to assess the bioactivity of this compound, particularly in relation to its structural uniqueness?

- Methodological Answer : Use in vitro assays (e.g., isolated tissue models for antispasmodic activity) with positive controls (e.g., tropeosides). Dose-response curves and toxicity screenings (e.g., cell viability assays) are essential to contextualize bioactivity against structural features like the C-27 hydroxyl group .

Advanced Research Questions

Q. How can researchers reconcile the lack of antispasmodic activity in this compound with the observed activity in structurally similar tropeosides, and what experimental approaches would validate hypotheses regarding structure-activity relationships (SAR)?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with modified glycosylation patterns or hydroxyl group positions. Use molecular docking to compare binding affinities with target receptors (e.g., calcium channels). Validate findings via ex vivo functional assays and comparative pharmacokinetic profiling .

Q. What strategies are effective in optimizing the extraction protocol for this compound to address its low natural abundance, while maintaining structural integrity?

- Methodological Answer : Employ green extraction techniques (e.g., ultrasound-assisted extraction with ethanol-water mixtures) to enhance yield without degrading thermolabile structures. Validate stability via accelerated degradation studies (e.g., pH/temperature variations) and quantify improvements using UPLC-MS .

Q. In comparative phytochemical studies, how should researchers design experiments to investigate the ecological role of this compound in Allium atroviolaceum defense mechanisms?

- Methodological Answer : Combine metabolomic profiling of plant tissues (e.g., flowers vs. bulbs) with ecological assays (e.g., herbivore feeding deterrent tests). Transcriptomic analysis of biosynthetic genes (e.g., cytochrome P450 enzymes) can link this compound production to environmental stressors .

Q. What analytical validation steps are required when developing quantitative methods for this compound in complex plant matrices, and how do researchers address matrix interference?

- Methodological Answer : Validate LC-MS/MS methods using ICH guidelines: assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1–10 ng/mL), and recovery rates (80–120%). Matrix effects are mitigated via sample clean-up (SPE cartridges) and internal standardization (e.g., deuterated analogs) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in bioactivity data for this compound across studies, particularly when comparing in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.